molecular formula C23H27ClN2O4 B5228895 3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide

3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide

Cat. No. B5228895
M. Wt: 430.9 g/mol
InChI Key: WNHFWQNYMMFPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide, also known as AC-42, is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to exhibit promising biological activity in various preclinical studies.

Mechanism of Action

3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide acts as a selective antagonist of the mAChR M1, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. By blocking the activation of this receptor, 3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide can modulate the cholinergic neurotransmission and improve cognitive function.
Biochemical and Physiological Effects
In preclinical studies, 3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide has been shown to improve cognitive function and memory in various animal models of Alzheimer's disease and schizophrenia. Additionally, 3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide is its selectivity for the mAChR M1, which allows for targeted modulation of cholinergic neurotransmission. However, 3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide has also been shown to exhibit off-target effects on other mAChR subtypes, which may limit its therapeutic potential.
List of

Future Directions

1. Further optimization of 3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide to improve its selectivity and potency for the mAChR M1.
2. Investigation of the potential therapeutic applications of 3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide in other diseases, such as Huntington's disease and multiple sclerosis.
3. Evaluation of the safety and efficacy of 3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide in clinical trials.
4. Development of novel drug delivery systems to improve the bioavailability and pharmacokinetics of 3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide.
5. Investigation of the underlying mechanisms of 3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide-induced neuroprotection and anti-inflammatory effects in the brain.

Synthesis Methods

The synthesis of 3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide involves the reaction of 3-nitro-4-methoxybenzoic acid with thionyl chloride, followed by the reaction with N-(2-chloroethyl)-N-methylamine to yield 3-[(4-methoxy-3-nitrobenzoyl)oxy]-N-methyl-N-(2-chloroethyl)benzamide. This intermediate is then reacted with piperidine-4-carboxylic acid, acetic anhydride, and pyridine to obtain the final product, 3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide.

Scientific Research Applications

3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, 3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide has been shown to exhibit potent and selective antagonism of the muscarinic acetylcholine receptor subtype M1 (mAChR M1), which is involved in cognitive function and memory.

properties

IUPAC Name

3-(1-acetylpiperidin-4-yl)oxy-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O4/c1-16(27)26-12-9-20(10-13-26)30-22-15-18(6-7-21(22)29-2)23(28)25-11-8-17-4-3-5-19(24)14-17/h3-7,14-15,20H,8-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHFWQNYMMFPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)NCCC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide

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